4-[(5-acetamidopyridin-2-yl)oxy]benzoic acid
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Overview
Description
4-[(5-Acetamidopyridin-2-yl)oxy]benzoic acid is an organic compound that features a benzoic acid moiety linked to a pyridine ring through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-acetamidopyridin-2-yl)oxy]benzoic acid typically involves the reaction of 5-acetamidopyridine with 4-hydroxybenzoic acid. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Solvent recycling and purification steps are also integrated to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(5-Acetamidopyridin-2-yl)oxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ether linkage or the acetamido group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[(5-Acetamidopyridin-2-yl)oxy]benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 4-[(5-acetamidopyridin-2-yl)oxy]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid
- 1,2,4-Oxadiazole benzoic acid compounds
- 2-Aminopyridine-5-boronic acid pinacol ester
Uniqueness
4-[(5-Acetamidopyridin-2-yl)oxy]benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its acetamido group and ether linkage to the benzoic acid moiety differentiate it from other similar compounds, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
2694735-12-9 |
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Molecular Formula |
C14H12N2O4 |
Molecular Weight |
272.3 |
Purity |
95 |
Origin of Product |
United States |
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